molecular formula C17H17N3O2 B2710032 2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-76-6

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

Cat. No. B2710032
CAS RN: 866010-76-6
M. Wt: 295.342
InChI Key: JIVJFCWVZDVAMF-UHFFFAOYSA-N
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Description

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide (2CP) is an organic compound used in various scientific research applications. It is a small molecule that is easily synthesized and has a wide range of biochemical and physiological effects. 2CP is used to study protein-protein interactions, signal transduction pathways, and enzyme activity. It has potential applications in drug discovery and development, as well as in laboratory experiments.

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

Research into related pyrrole and cyanoacetamide derivatives demonstrates significant synthetic utility and chemical reactivity, laying a foundation for potential applications of 2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide in synthesizing diverse heterocyclic compounds. For instance, cyanoacetamide derivatives have been employed as key intermediates in generating novel heterocycles, including pyrroles, pyridines, and coumarins, showcasing their versatility in organic synthesis (Dawood et al., 2011). This versatility underscores the potential of the target compound in contributing to the development of new materials and pharmaceuticals through innovative synthetic routes.

Biological Activities

The structural features inherent to pyrrole and cyanoacetamide derivatives, similar to those in the target compound, have been explored for various biological activities. For example, compounds incorporating cyanoacetamide moieties have been investigated for their antimicrobial properties, indicating the potential for developing new antimicrobial agents (Darwish et al., 2014). Additionally, the presence of the pyrrole core in such compounds suggests possible applications in drug design and discovery, given the pyrrole ring's prevalence in bioactive molecules.

properties

IUPAC Name

2-[1-(4-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-6-5-11-20(15)14-9-7-13(12-18)8-10-14/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVJFCWVZDVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

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